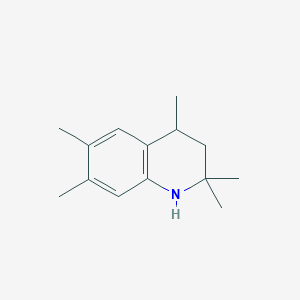
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline (PMTHQ) is a synthetic molecule used in scientific research. It is a member of the quinoline family, which is a class of heterocyclic compounds. PMTHQ is a versatile molecule with a wide range of applications in the laboratory, including in the synthesis of drugs and other compounds, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Arginine Side Chain Protectant
In peptide synthesis, “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” has been used as an arginine side chain protectant . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a specific reaction to prevent unwanted reactions in these regions.
Alternative to the Trityl Group for Side-Chain Protection
It has been suggested as an alternative to the trityl group for the side-chain protection of cysteine and asparagine/glutamine . The trityl group is commonly used in peptide synthesis for the protection of amino acid side chains, but it can have limitations in certain conditions.
Thermodynamic Property Analysis
The thermodynamic properties of “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” can be analyzed for various applications . Understanding these properties can be crucial in fields like material science, chemical engineering, and environmental science.
Potential Applications in Drug Discovery
While not directly mentioned in the search results, the unique structure and properties of “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” suggest potential applications in drug discovery. Many nitrogen-containing heterocyclic compounds, such as 1,2,3-triazoles, have found broad applications in drug discovery . Therefore, it’s plausible that “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” could have similar applications.
Eigenschaften
IUPAC Name |
2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQUVAZTCEITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

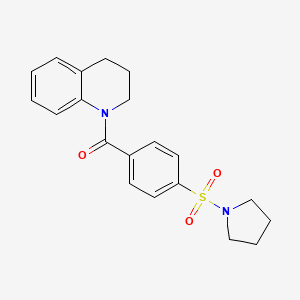

![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)
![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)
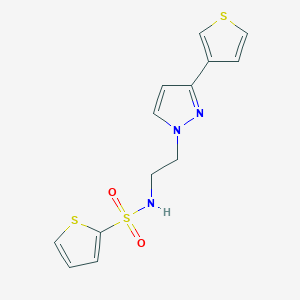

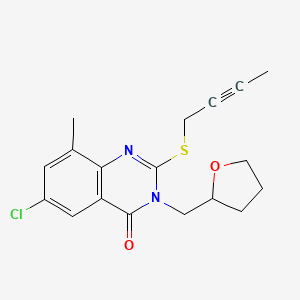
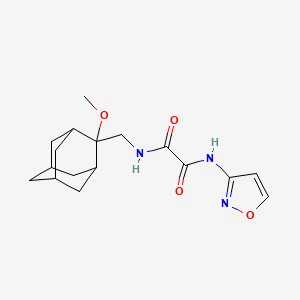
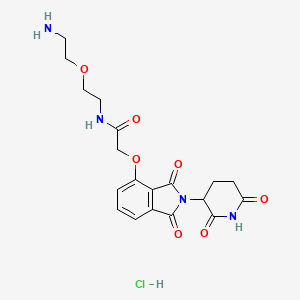
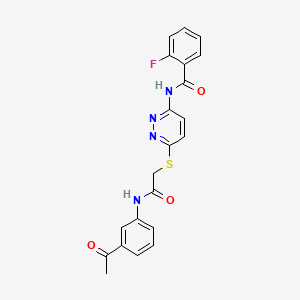
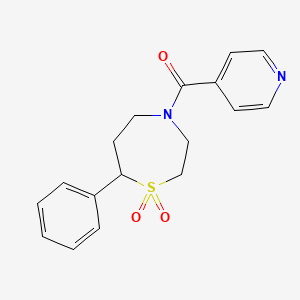
![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)
